molecular formula C33H39N7O2 B15073731 2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Cat. No.: B15073731
M. Wt: 565.7 g/mol
InChI Key: YRYQLVCTQFBRLD-CLJLJLNGSA-N
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Description

2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrolidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile involves multiple steps, including the formation of the pyrido[3,4-d]pyrimidine core, the attachment of the naphthalene and pyrrolidine moieties, and the final coupling with the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,4-d]pyrimidine derivatives and molecules with similar structural motifs, such as:

  • 2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
  • This compound

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C33H39N7O2

Molecular Weight

565.7 g/mol

IUPAC Name

2-[(2R)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m1/s1

InChI Key

YRYQLVCTQFBRLD-CLJLJLNGSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@@H](C5)CC#N)C(=O)C=C)OC[C@H]6CCCN6C

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C

Origin of Product

United States

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